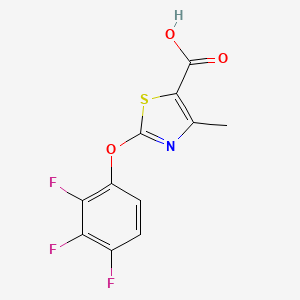

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Aplicaciones Científicas De Investigación

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid, represent a novel class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) outlines a short and versatile chemical route to orthogonally protected ATCs, leveraging cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. The method offers a flexible approach for introducing a variety of lateral chains, enhancing the design of protein mimetics and therapeutic agents Mathieu, L., et al., 2015.

Electronic Structure and Spectroscopic Features

An experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a simpler derivative, by Singh et al. (2019), utilized density functional theory to analyze the structural, electronic, and spectroscopic properties. The study provided insights into the hydrogen bonding, solvent effects, and non-linear optical properties of the compound, revealing its potential in material science and molecular electronics Singh, I., et al., 2019.

Frustrated Lewis Pair Chemistry

Kronig et al. (2011) explored the use of Lewis acid-base pairs, including N-heterocyclic carbenes similar in structure to this compound, for dihydrogen activation and THF ring-opening. This research highlights the compound's relevance in catalysis, particularly in reactions that require a high degree of "frustration" to prevent quenched acid-base reactivity Kronig, S., et al., 2011.

Aldose Reductase Inhibitors

Research by Alexiou and Demopoulos (2010) into aldose reductase inhibitors (ARIs), critical for managing diabetic complications, included derivatives of 2-(phenylsulfonamido)acetic acid with structural similarities to this compound. These compounds exhibited significant in vitro activity, indicating their potential as therapeutic agents for long-term diabetic complications Alexiou, P., & Demopoulos, V., 2010.

Synthesis and Cyclocondensation Reactions

Refouvelet et al. (1994) discussed the synthesis and in-solution behavior of Thiazolidine-2,4-dicarboxylic acid and its esters, examining their potential in regioselective cyclocondensation reactions. This research suggests applications in synthetic organic chemistry, particularly in the synthesis of biologically active compounds and polymers Refouvelet, B., et al., 1994.

Propiedades

IUPAC Name |

4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUUOEMSZQLMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)

![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)

![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)